molecular formula C10H11BrO2 B1289791 1-(3-Bromo-4-methoxyphenyl)propan-2-one

1-(3-Bromo-4-methoxyphenyl)propan-2-one

Cat. No.: B1289791
M. Wt: 243.1 g/mol
InChI Key: FUXDJXNPHSHGKZ-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-methoxyphenyl)propan-2-one is an aryl ketone derivative characterized by a propan-2-one backbone substituted with a bromo and methoxy group at the 3- and 4-positions of the phenyl ring, respectively. Its molecular formula is C₁₀H₁₁BrO₂, with a SMILES notation of CC(=O)CC1=CC(=C(C=C1)OC)Br and an InChIKey of FUXDJXNPHSHGKZ-UHFFFAOYSA-N . This compound is synthesized via palladium-catalyzed regioselective domino α-arylation/intramolecular O-arylation reactions, achieving a yield of 72% under optimized conditions .

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.1 g/mol

IUPAC Name

1-(3-bromo-4-methoxyphenyl)propan-2-one

InChI

InChI=1S/C10H11BrO2/c1-7(12)5-8-3-4-10(13-2)9(11)6-8/h3-4,6H,5H2,1-2H3

InChI Key

FUXDJXNPHSHGKZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)OC)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 1-(3-Bromo-4-methoxyphenyl)propan-2-one, differing in substituent positions, functional groups, or backbone modifications:

Compound Name Molecular Formula Key Substituents Synthesis Method Yield Key Properties/Applications
1-(3-Bromo-4-methoxyphenyl)propan-2-one C₁₀H₁₁BrO₂ 3-Br, 4-OCH₃ on phenyl ring Pd-catalyzed domino α-arylation 72% Precursor for chalcones
2-Bromo-1-(4-methoxyphenyl)propan-1-one C₁₀H₁₁BrO₂ Br on propanone chain, 4-OCH₃ on phenyl Commercial synthesis N/A Intermediate in organic synthesis
1-(4-Hydroxyphenyl)propan-2-one C₉H₁₀O₂ 4-OH on phenyl ring Demethylation of methoxy analogue N/A Substrate for functionalization
1-(2-Methoxyphenyl)propan-2-one C₁₀H₁₂O₂ 2-OCH₃ on phenyl ring Commercial synthesis N/A Pharmacological intermediate
(2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one C₁₇H₁₅BrO₂ Conjugated enone, 4-CH₃ on phenyl Aldol condensation N/A Nonlinear optical properties

Key Observations :

  • Substituent Position : The position of bromo and methoxy groups significantly impacts reactivity. For example, 1-(2-Methoxyphenyl)propan-2-one lacks the bromo group, reducing steric hindrance and altering electronic properties compared to the title compound .
  • Backbone Modifications: The chalcone derivative (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one features a conjugated enone system, enhancing its optical properties and biological activity .
  • Functional Group Interconversion : Demethylation of 1-(4-methoxyphenyl)propan-2-one yields 1-(4-hydroxyphenyl)propan-2-one, demonstrating the versatility of methoxy-to-hydroxy transformations .

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